molecular formula C14H24O4 B15075541 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid CAS No. 62701-93-3

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid

Cat. No.: B15075541
CAS No.: 62701-93-3
M. Wt: 256.34 g/mol
InChI Key: ZVEOVTRRNBJHNK-UHFFFAOYSA-N
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Description

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C14H24O4. It is a cyclohexane derivative with two carboxylic acid groups and a 4-methylpentyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method is the alkylation of cyclohexane-1,2-dicarboxylic acid with 4-methylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound’s hydrophobic 4-methylpentyl group may also influence its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Lacks the 4-methylpentyl substituent.

    4-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with a different alkyl substituent.

    Dimethyl 4-cyclohexene-1,2-dicarboxylate: An ester derivative with different functional groups.

Uniqueness

4-(4-Methylpentyl)cyclohexane-1,2-dicarboxylic acid is unique due to its specific combination of a cyclohexane ring, two carboxylic acid groups, and a 4-methylpentyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62701-93-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

4-(4-methylpentyl)cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C14H24O4/c1-9(2)4-3-5-10-6-7-11(13(15)16)12(8-10)14(17)18/h9-12H,3-8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZVEOVTRRNBJHNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

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